molecular formula C6H11NO3 B13023749 Methyl 4-(methylamino)-3-oxobutanoate

Methyl 4-(methylamino)-3-oxobutanoate

Cat. No.: B13023749
M. Wt: 145.16 g/mol
InChI Key: UHORZJHUIBWNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(methylamino)-3-oxobutanoate is a high-purity γ-substituted β-ketoester intermediate designed for advanced research and development applications. This compound is part of a valuable class of synthetic building blocks known for their reactivity, which stems from the presence of multiple functional groups, including a reactive β-keto ester system and a secondary amine . As a research chemical, its primary value lies in its role as a versatile precursor in organic synthesis, particularly for constructing more complex molecular architectures found in active pharmaceutical ingredients (APIs) and novel heterocyclic compounds . In pharmaceutical research, this methylamino-substituted β-ketoester serves as a key scaffold for the synthesis of diverse pharmacologically relevant molecules. Related γ-halo- and γ-anilino-β-ketoesters have been demonstrated to be useful intermediates in drug discovery programs, providing access to useful and versatile scaffolds . Its structural features make it a potential intermediate for nootropic agents and other central nervous system (CNS)-targeted therapies, similar to the applications of its close analogue, Methyl 4-chloro-3-oxobutanoate . Furthermore, the compound's reactivity allows it to participate in various transformations, including nucleophilic substitutions and cyclocondensation reactions, to form dihydropyrimidinones and other heterocyclic ring systems that are common motifs in medicinal chemistry . Researchers will find this compound particularly useful for exploring new synthetic pathways and developing potential drug candidates. Please be advised: This product is intended and sold for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols for laboratory chemicals.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-(methylamino)-3-oxobutanoate

InChI

InChI=1S/C6H11NO3/c1-7-4-5(8)3-6(9)10-2/h7H,3-4H2,1-2H3

InChI Key

UHORZJHUIBWNEZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)-3-oxobutanoate typically involves the reaction of methylamine with a suitable precursor, such as a keto ester. One common method involves the condensation of methylamine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(methylamino)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(methylamino)-3-oxobutanoate to structurally related β-keto esters, focusing on substituent effects, stability, and spectral characteristics.

Substituent Variations at the 4-Position

Substituents at the 4-position significantly alter reactivity and physical properties:

Compound Name Substituent Molecular Formula Physical State Key Spectral Data (NMR/IR) Stability Notes Reference
This compound -NHCH₃ Not provided Not reported Not available Likely sensitive to hydrolysis (similar to β-keto esters) -
Methyl 4-chloro-3-oxobutanoate -Cl C₅H₇ClO₃ Not reported Not provided Higher stability due to electron-withdrawing Cl group
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate -C₆H₂F₃ C₁₁H₉F₃O₃ Not reported MS: m/z 246.18 Enhanced lipophilicity due to fluorine substituents
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate -C₆H₄Cl C₁₂H₁₃ClO₃ Not reported IR: 1745 cm⁻¹ (ester C=O) Aromatic Cl may stabilize via resonance

Key Observations :

  • Electron-donating groups (e.g., -NHCH₃) increase nucleophilicity but may reduce stability compared to electron-withdrawing groups (e.g., -Cl) .
  • Aromatic substituents (e.g., fluorophenyl or chlorophenyl) enhance lipophilicity and may influence biological activity .
Ester Group Variations

The choice of ester (methyl vs. ethyl) affects volatility and solubility:

Compound Name Ester Group Molecular Formula Physical State Notes Reference
This compound Methyl Not provided Not reported Likely lower molecular weight -
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate Ethyl C₁₂H₁₃ClO₃ Oil Higher boiling point than methyl analogs
Methoxyethyl 4-(N-methoxycarbonyl-dihydropyridyl)-3-oxobutanoate Methoxyethyl C₁₂H₁₅NO₅ Yellow oil IR: 1720 cm⁻¹ (ester C=O) Prone to decomposition (no ¹³C-NMR data)

Key Observations :

  • Methyl esters are typically more volatile, while ethyl esters exhibit higher solubility in nonpolar solvents .
  • Bulky ester groups (e.g., methoxyethyl) may hinder crystallization, leading to oily forms .
Reactivity and Functional Group Interactions
  • Amino Group Reactivity: Protonation of the methylamino group at acidic pH (e.g., pH 2.0) can enhance electrophilicity at adjacent positions, as seen in MAP (methylamino phenol) derivatives .
  • β-Keto Ester Reactivity: The 3-oxo group facilitates enolization, enabling participation in Aldol and Michael addition reactions (e.g., synthesis of naphthol derivatives in ) .

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